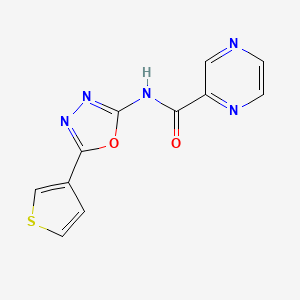

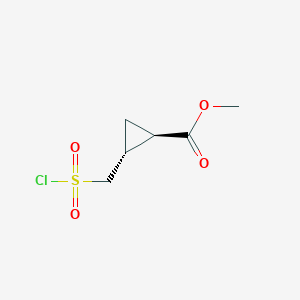

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide, also known as TPPO, is a chemical compound that has gained significant attention in the field of scientific research. TPPO has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In

Scientific Research Applications

Antimycobacterial Activity

A study focused on pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones, 1,2,4-oxadiazole-5-thiones, and 1,3,4-oxathiazoline-2-ones demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis. These compounds, designed as carboxylic acid isosteres, were synthesized and tested for their potency. The majority of the synthesized compounds exhibited activities that were up to 16 times the potency of pyrazinamide, highlighting their potential as antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998).

Antidepressant and Anticonvulsant Activities

Another study investigated the synthesis of novel pyrazole derivatives and evaluated their antidepressant and anticonvulsant activities. The findings indicated that certain compounds within this category induced markedly antidepressant activity, nearly twice the activity of imipramine at specific dose levels. Additionally, some derivatives exhibited remarkable protective effects against clonic seizures, suggesting their potential utility in treating depression and epilepsy (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

Cytotoxicity Against Cancer Cells

Research on 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives showed that some synthesized compounds displayed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study underscores the potential of these compounds in the development of cancer therapeutics (Hassan, Hafez, & Osman, 2014).

Electronic and Nonlinear Optical Properties

A study on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions explored their electronic and nonlinear optical properties through DFT calculations. This research provides insight into the electronic delocalization and NLO behavior of these compounds, which could be of interest in the development of materials with specialized optical properties (Ahmad et al., 2021).

Mechanism of Action

Mode of Action

Based on its structural similarity to other pyrazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

properties

IUPAC Name |

N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5O2S/c17-9(8-5-12-2-3-13-8)14-11-16-15-10(18-11)7-1-4-19-6-7/h1-6H,(H,14,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQGRGCYYFLHCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NN=C(O2)NC(=O)C3=NC=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-fluorobenzene](/img/structure/B2394424.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2394431.png)

![2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2394433.png)

![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2394434.png)

![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2394436.png)

![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate](/img/structure/B2394439.png)

![7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B2394442.png)

![tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B2394444.png)

![1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid](/img/structure/B2394446.png)